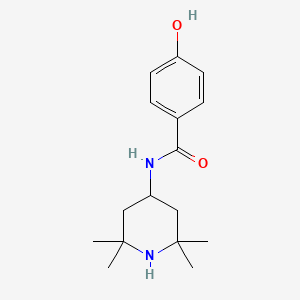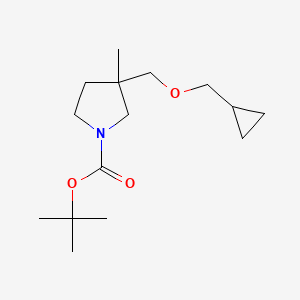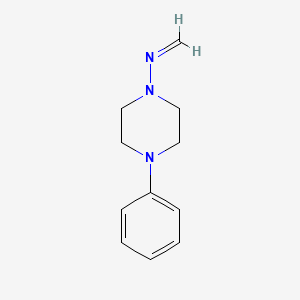
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is a compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride typically involves the reaction of 2-aminobenzamide with benzyl chloride and acetic anhydride under basic conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which exhibit different biological activities and pharmacological properties .
Aplicaciones Científicas De Investigación
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Investigated for its anticonvulsant, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Dihydroquinazoline derivatives: These are reduced forms of quinazolines and have distinct pharmacological properties.
Uniqueness
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Propiedades
Fórmula molecular |
C18H20ClN3O |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-13-16-10-6-7-11-17(16)20-18(19-14(2)22)21(13)12-15-8-4-3-5-9-15;/h3-11,13H,12H2,1-2H3,(H,19,20,22);1H |
Clave InChI |
PWYHCAZZPXAUPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)







![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


